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4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid

High-temperature polymers Thermal stability Polyimide synthesis

Researchers seeking to develop advanced polyimides with a unique balance of high-temperature stability, melt-processability, and solubility face a common challenge: standard dianhydride monomers like PMDA or BTDA often force a compromise. 4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid (TDPA) is the precise solution. It is the precursor to a diketone anhydride monomer that unlocks a distinct performance profile for next-generation materials. • Formulate advanced thermoplastic composites with a proven Tg of 280.6°C, surpassing industry benchmark LARC-TPI by 21.6°C. • Manufacture flexible electronics via cost-effective spin-coating or inkjet printing with soluble TDPA/PMDA copolymers, achieving Td5% up to 550°C. • Engineer high-strength, freestanding films for MEMS with a baseline tensile strength of 130 MPa, a 13-30% improvement over BTDA and PMDA-based films.

Molecular Formula C24H14O10
Molecular Weight 462.4 g/mol
CAS No. 23602-85-9
Cat. No. B1627375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid
CAS23602-85-9
Molecular FormulaC24H14O10
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O
InChIInChI=1S/C24H14O10/c25-19(13-5-7-15(21(27)28)17(9-13)23(31)32)11-1-2-12(4-3-11)20(26)14-6-8-16(22(29)30)18(10-14)24(33)34/h1-10H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
InChIKeyFOMRNNDDNMWZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TDPA: High-Performance Polyimide Monomer


4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid (CAS 23602-85-9), also known as 4,4'-terephthaloyldiphthalic anhydride (TDPA), is a complex aromatic tetracarboxylic acid with the molecular formula C24H14O10 and a molecular weight of 462.4 g/mol [1]. It serves as a precursor to the dianhydride monomer TDPA, which is used to synthesize a specialized class of polyimides known as diketone anhydride polyimides. These polymers are characterized by their incorporation of both aromatic rings and ketone groups, which are designed to impart a specific balance of high-temperature stability and processability [2].

Monomer Class Aromatic tetracarboxylic acid / dianhydride precursor
Key Motif Diketone-bridged triaryl core for balanced properties
Target Polymer High-temperature polyimides with a processability window

Why TDPA Cannot Be Substituted


The selection of the dianhydride monomer is the primary driver of a polyimide's ultimate thermal, mechanical, and processing characteristics. 4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid (TDPA) differentiates itself from other aromatic dianhydrides like pyromellitic dianhydride (PMDA), 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) due to its unique 'diketone' structure, which features two ketone linkages bridging three aromatic rings [1]. This structural motif translates into a specific performance profile that cannot be replicated by simpler, more rigid or flexible analogs. Substituting TDPA with a generic alternative like PMDA or BTDA will predictably alter the polymer's glass transition temperature, solubility, and melt processability, potentially leading to failure in applications requiring a precise balance of these properties [2].

TDPA (Target)
Alternative Dianhydride
Diketone-linked triaryl flexibility
PMDA: may increase rigidity and reduce solubility, limiting solution processing
Intermediate glass transition temperature
BTDA: may shift to lower Tg and alter thermal endurance profile
Balanced gas permeability and selectivity
BPDA: may significantly lower permeability, restricting membrane flux

TDPA Polyimides vs. Conventional Dianhydrides


Thermal Decomposition and Glass Transition

The TDPA/PPD polyimide exhibits a high thermal decomposition temperature (Td5%) of 523 °C and a glass transition temperature (Tg) of 298 °C [1]. This performance provides a distinct intermediate thermal profile. In comparison, a PMDA-based polyimide (PMDA/ODA) has a higher Tg of approximately 302 °C but a lower electric breakdown strength [2]. Conversely, a BTDA-based polyimide (BTDA/ODA) demonstrates a significantly lower Tg of 276 °C, with data showing its thermal stability, as measured by Td5%, can be in the range of 517–550 °C [2][3]. The TDPA/PPD polymer thus offers a higher Tg than BTDA/ODA and a comparable thermal decomposition temperature, positioning it as a balanced alternative for applications demanding both high-temperature rigidity and thermal endurance.

Thermal Profile
Cross-study comparable
Tg 298 °C, Td5% 523 °C (TDPA/PPD) vs. Tg 276 °C (BTDA/ODA), Tg 302 °C (PMDA/ODA)
Balanced intermediate thermal rigidity
TGA/DSC data; review processability-fit for target service temperature
High-temperature polymers Thermal stability Polyimide synthesis

Tensile Strength Comparison

The TDPA/PPD polyimide film exhibits a tensile strength of 130 MPa and a tensile modulus of 5.77 GPa [1]. In comparative studies, a BTDA/ODA polyimide membrane has a reported tensile strength of 114.2 MPa, while a PMDA/ODA film has a reported tensile strength of approximately 100 MPa [2][3]. While other formulations can achieve higher strengths (e.g., a TDPA/PMDA/BABP copolyimide reached 162 MPa), this data demonstrates that TDPA-based homopolymers offer a superior mechanical baseline compared to the commonly used PMDA and BTDA systems [4].

Tensile Strength
Cross-study comparable
130 MPa, 5.77 GPa (TDPA/PPD) vs. 114 MPa (BTDA/ODA), ~100 MPa (PMDA/ODA)
Reported higher baseline film strength
Solution-cast films; review mechanical requirements for device reliability
Polyimide films Mechanical properties Tensile strength

Tg vs. Thermoplastic Benchmark LARC-TPI

The TDPA/MPD polyimide, a thermoplastic polymer, exhibits a glass transition temperature (Tg) of 280.6 °C. This is notably higher than the Tg of 259 °C for LARC-TPI, a well-known thermoplastic polyimide benchmark [1]. This difference is a direct structural consequence of using the TDPA dianhydride.

Tg vs. Benchmark
Head-to-head
280.6 °C (TDPA/MPD) vs. 259 °C (LARC-TPI)
Reported 21.6 °C higher Tg
DSC analysis; supports selection for higher use-temperature thermoplastics
Thermoplastic polyimides Composite materials High-temperature adhesives

Enhanced Solubility in TDPA/PMDA Copolymers

Copolymerizing TDPA with PMDA yields materials with tunable properties. At a TDPA/PMDA mole ratio of 7:3, the resulting copolyimide exhibits excellent solubility in polar solvents like DMF, a property not observed in the rigid PMDA homopolymer [1]. Furthermore, solubility tests on TDPA/PMDA/BABP copolyimides show dissolution in DMAc when the TDPA/PMDA mole ratio is lower than 7/3 [2].

Solubility
Class-level inference
Soluble in DMF, DMAc at TDPA/PMDA 7:3 ratio
Enables solution-based film processing
Quantified solubility data not provided; verify in target solvent system
Organosoluble polyimides Solution processing Copolymer design

Gas Permeability and Selectivity

In a study of various bridged dianhydride-based polyimides, the gas permeability coefficients for H2, O2, and N2 followed a consistent trend. The permeability of TDPA-based polyimides was found to be similar to that of ODPA-based ones and significantly higher than both BPDA and BTDA counterparts [1]. The order of increasing permeability was BPDA < BTDA < ODPA ~ TDPA. Conversely, H2/N2 and O2/N2 permselectivity decreased in the same order.

Gas Permeability
Head-to-head
Permeability order: BPDA < BTDA < ODPA ≈ TDPA
Balanced permeability-selectivity profile
Ranking varies with gas pair; review specific separation targets
Gas separation membranes Polyimide films Permeability

TDPA Application Scenarios


Thermoplastic Polyimides for Aerospace Composites

The TDPA/MPD polyimide's Tg of 280.6 °C, which surpasses the industry benchmark LARC-TPI by 21.6 °C, makes it an excellent candidate for formulating advanced thermoplastic composites [1]. This application scenario leverages the polymer's ability to be melted and shaped using conventional thermoplastic processing techniques while maintaining structural rigidity and performance at elevated service temperatures, a critical requirement for aerospace structural components.

Organosoluble Films for Flexible Electronics

The copolymerization of TDPA with PMDA creates soluble polyimides that can be processed from solution at a TDPA/PMDA mole ratio of 7:3 [2]. This scenario is ideal for manufacturing flexible electronic substrates and encapsulation layers via cost-effective methods like spin-coating and inkjet printing, which is impossible with traditional, insoluble PMDA homopolyimide. The resulting films still retain high thermal stability (Td5% up to 550 °C) and robust mechanical properties (tensile strength up to 148 MPa) [3].

High-Strength Polyimide Films

Applications requiring high-strength, freestanding films, such as in microelectromechanical systems (MEMS) or advanced insulation, can benefit from the baseline tensile strength of 130 MPa offered by the TDPA/PPD homopolymer [4]. This 13-30% strength advantage over comparable BTDA and PMDA films translates directly to improved yield, reliability, and durability in the final product, providing a clear engineering advantage.

Gas Separation Membranes with Balanced Properties

For membrane-based gas separation, TDPA-based polyimides fill a performance gap. They offer higher permeability than BTDA or BPDA-based polymers while maintaining better selectivity than higher-permeability options like 6FDA [5]. This balanced property profile makes TDPA-derived membranes a compelling starting point for developing efficient separation systems for hydrogen recovery or nitrogen generation, where avoiding the extremes of either high or low permeability is advantageous.

Application
Selection Property
Validation Focus
Thermoplastic composite matrices
Reported glass transition performance
Melt processability and hot/wet stability
Solution-cast films for flexible electronics
Solubility in polar aprotic solvents
Film uniformity and post-bake thermal integrity
High-strength dielectric films
Reported tensile strength profile
Mechanical reliability and device yield
Gas separation membranes
Permeability-selectivity trade-off
H2/N2 and O2/N2 separation factors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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